molecular formula C10H5Cl2FN2O B14862180 N-(2,2-dichloro-1-cyanoethenyl)-3-fluorobenzamide

N-(2,2-dichloro-1-cyanoethenyl)-3-fluorobenzamide

Cat. No.: B14862180
M. Wt: 259.06 g/mol
InChI Key: USKYOYUQAJIWLF-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-cyanovinyl)-3-fluorobenzamide is a chemical compound characterized by the presence of dichloro, cyano, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-cyanovinyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzamide with 2,2-dichloro-1-cyanovinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of N-(2,2-dichloro-1-cyanovinyl)-3-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloro-1-cyanovinyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dichloro-1-cyanovinyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-cyanovinyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dichloro-1-cyanovinyl)benzenesulfonamide
  • N-(2,2-dichloro-1-cyanovinyl)-N-methylbenzenesulfonamide
  • 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide

Uniqueness

N-(2,2-dichloro-1-cyanovinyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H5Cl2FN2O

Molecular Weight

259.06 g/mol

IUPAC Name

N-(2,2-dichloro-1-cyanoethenyl)-3-fluorobenzamide

InChI

InChI=1S/C10H5Cl2FN2O/c11-9(12)8(5-14)15-10(16)6-2-1-3-7(13)4-6/h1-4H,(H,15,16)

InChI Key

USKYOYUQAJIWLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=C(Cl)Cl)C#N

Origin of Product

United States

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